4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
Overview
Description
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide, also known as “AHTO” or “Thiopental”, is a chemical compound that belongs to the class of thiopental derivatives. It has a CAS Number of 20688-37-3 and a molecular weight of 151.19 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is (3S,4S)-4-aminotetrahydro-3-thiophenol 1,1-dioxide . Its InChI code is 1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m1/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 151.19 .Scientific Research Applications
Building Block for Peptide Foldamers
This compound can serve as a versatile building block for designing peptide foldamers with controlled secondary structures . Researchers have synthesized and characterized a series of β-peptide hexamers containing this compound using various techniques, including X-ray crystallography, circular dichroism, and NMR spectroscopy . These foldamers can adopt 12-helical conformations similar to their isosteres and offer the possibility of fine-tuning their properties via post-synthetic modifications .
Post-Synthetic Modifications
The compound provides unique opportunities for post-synthetic modifications, which expand their potential applications across diverse research areas . Chemoselective conjugation strategies demonstrate that this compound can be used to fine-tune the properties of peptide foldamers .
Bioactive Peptidomimetic Systems
The compound can be used in the development of bioactive peptidomimetic systems . β-peptide foldamers, which emulate natural peptides’ secondary structures, have garnered significant interest as potential bioactive molecules and chemical biology tools due to their resistance to proteolytic degradation, prolonged half-lives, and cell membrane permeability .
Mechanism of Action
Biochemical Pathways
One study suggests that non-electrophilic small molecules like this compound may activate nrf2-driven transcription, which could be therapeutically beneficial in disease states associated with oxidative stress and inflammation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
properties
IUPAC Name |
4-amino-1,1-dioxothiolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXPOWCRPFUCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942890 | |
Record name | 3-Amino-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide | |
CAS RN |
55261-00-2, 20688-37-3 | |
Record name | Thiophene-3-ol, 4-aminotetrahydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55261-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminotetrahydro-3-thiophenol 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020688373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene-3-ol, tetrahydro-4-amino-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055261002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC160588 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Amino-4-hydroxy-1lambda~6~-thiolane-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00942890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | rac-(3R,4R)-3-amino-4-hydroxy-1lambda6-thiolane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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